Product packaging for Lorpiprazole(Cat. No.:CAS No. 1640293-37-3)

Lorpiprazole

Cat. No.: B10761172
CAS No.: 1640293-37-3
M. Wt: 405.5 g/mol
InChI Key: BNRMWKUVWLKDQJ-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lorpiprazole is a chemical compound of significant interest in preclinical psychiatric and neurological research, primarily characterized as a dopamine receptor antagonist. Its principal research value lies in its interaction with dopaminergic pathways, which are critically implicated in a range of disorders such as schizophrenia, bipolar disorder, and psychosis. Researchers utilize this compound to probe the complex neurobiology of dopamine signaling, to elucidate the mechanisms underlying antipsychotic efficacy, and to evaluate the behavioral and neurochemical correlates of dopamine blockade in validated experimental models. By serving as a potent pharmacological tool, this compound aids in the investigation of receptor occupancy, dose-response relationships, and the development of novel therapeutic strategies. This compound is supplied exclusively to facilitate in vitro and in vivo studies that advance our understanding of CNS pharmacology and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26F3N5 B10761172 Lorpiprazole CAS No. 1640293-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,8R)-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRMWKUVWLKDQJ-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3C(=NN=C3[C@H]2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025224
Record name Cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole, 5,5a,6,7,8,8a-hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-, (5aR,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108785-69-9, 1640293-37-3
Record name Lorpiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole, 5,5a,6,7,8,8a-hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-, (5aR,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Lorpiprazole and Analogues

Synthetic Routes to the Lorpiprazole (B1675142) Core Structure

This compound possesses a complex heterocyclic core, identified by its IUPAC name as a (5aR,8aS)-hexahydrocyclopenta tandfonline.comnih.govpyrrolo[2,1-c] nih.govdrugbank.comnih.govtriazole system. nih.gov While specific proprietary synthetic routes for this compound are not extensively detailed in publicly available literature, the synthesis of such fused heterocyclic systems and related phenylpiperazine compounds generally follows established principles of organic chemistry. A plausible synthetic strategy can be inferred from the synthesis of analogous structures, such as other long-chain arylpiperazines (LCAPs) and fused triazole systems. nih.govmdpi.com

The synthesis would likely involve two key convergent steps: the preparation of the fused triazolo-pyrrolo-cyclopentane core and the synthesis of the 1-(3-(trifluoromethyl)phenyl)piperazine side chain, followed by their coupling.

A general approach to the phenylpiperazine moiety involves the N-alkylation of piperazine (B1678402). google.com For this compound, the key intermediate is 1-(3-(trifluoromethyl)phenyl)piperazine. nist.gov This can be synthesized through the reaction of 3-(trifluoromethyl)aniline (B124266) with a bis(haloethyl)amine derivative or by reacting 1-bromo-3-(trifluoromethyl)benzene with piperazine under palladium-catalyzed or other cross-coupling conditions.

The construction of the fused triazole ring often involves cyclization reactions. For instance, the synthesis of triazolopyrimidine cores can be achieved through the annulation of a 1,2,4-triazole (B32235) nucleus to a pyrimidine (B1678525) ring or vice versa. nih.gov Similarly, the synthesis of the this compound core might involve the construction of the pyrrolidine (B122466) ring fused to the cyclopentane, followed by the annulation of the triazole ring. The final step in the synthesis of the complete this compound molecule would typically be an N-alkylation reaction, where the pre-formed fused triazole heterocyclic system, bearing a reactive group such as a haloethyl side chain, is reacted with the 1-(3-(trifluoromethyl)phenyl)piperazine intermediate. google.com Mechanochemical methods under phase transfer catalysis (PTC) conditions have also been developed for the N-alkylation of piperazines, offering a greener alternative to conventional methods.

Design and Synthesis of this compound Derivatives and Related Compounds

This compound is classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI), a group that includes drugs like trazodone (B27368) and nefazodone. drugbank.comwikipedia.org The design of such compounds is a multi-target approach aimed at modulating serotonergic neurotransmission. nih.govamericanaddictioncenters.org

Strategic Incorporation of Chemical Moieties for Targeted Effects

Phenylpiperazine Moiety: The phenylpiperazine scaffold is a well-established "privileged" structure in medicinal chemistry, particularly for central nervous system (CNS) targets. It is a key component in many SARI-type antidepressants and antipsychotics. nih.govwikipedia.org This moiety is crucial for binding to serotonin receptors, such as the 5-HT2A and 5-HT2C subtypes, as well as monoamine transporters. drugbank.comnih.gov The nature and position of the substituent on the phenyl ring are critical for modulating affinity and selectivity for these targets.

Ethyl Linker: A flexible alkyl chain, such as the ethyl group in this compound, connects the piperazine ring to the heterocyclic core. The length and conformation of this linker are optimized to ensure the correct spatial orientation of the pharmacophoric elements for optimal interaction with the binding sites of its targets.

The synthesis of derivatives often involves modifying these key areas. For example, new series of triazole acetamide (B32628) derivatives linked with phenylpiperazine have been synthesized using click chemistry to explore their potential as anticancer agents, demonstrating the modularity of this chemical architecture. tandfonline.com

Impact of Halogen Substituents on Compound Activity

The presence of a trifluoromethyl (CF3) group at the meta-position of the phenyl ring is a critical design feature of this compound. nih.gov Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.

The CF3 group is a strong electron-withdrawing group, which can significantly alter the pKa of the nearby piperazine nitrogen, influencing its ionization state at physiological pH and its interaction with target receptors. Furthermore, the lipophilic nature of the CF3 group can enhance the molecule's ability to cross the blood-brain barrier, a necessity for CNS-acting drugs. nih.gov

Studies on other CNS agents have shown that the introduction of halogen atoms can lead to beneficial interactions, such as halogen bonding with protein residues in the target's binding site. For example, in a series of fluoxetine (B1211875) and fluvoxamine (B1237835) analogs, the introduction of chlorine atoms led to the identification of halogen bond interactions with the backbone carbonyls of specific amino acid residues (E493 and T497) in the serotonin transporter (SERT). This rational design approach resulted in analogs with significantly higher affinity. The substitution by halogen atoms can also increase binding affinity through enhanced hydrophobic interactions.

The Triazole Ring System in Medicinal Chemistry

The 1,2,4-triazole ring, a key component of this compound's fused core, is a versatile and highly valued scaffold in medicinal chemistry. nih.govmdpi.com This five-membered heterocycle, containing three nitrogen atoms, possesses a unique combination of properties that make it attractive for drug design. nih.gov Triazole-containing compounds exhibit a wide spectrum of biological activities, and several are used clinically as antifungal, antiviral, and anticancer agents. nih.gov

Triazoles as Bioisosteres and Linkers in Molecular Design

One of the most powerful applications of the triazole ring is its use as a bioisostere—a chemical group that can replace another with similar physical or chemical properties, leading to a comparable biological response. The triazole ring is often used as a bioisostere for amide, ester, or other heterocyclic rings. This substitution can confer several advantages, including:

Metabolic Stability: Triazoles are generally stable to hydrolysis and metabolic degradation, which can improve a drug's pharmacokinetic profile.

Improved Physicochemical Properties: The triazole ring can modulate polarity and solubility. Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Synthetic Accessibility: The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has made the synthesis of 1,2,3-triazole-containing molecules highly efficient and modular.

The triazole moiety can also function as a rigid linker to connect two different pharmacophores, holding them in a specific orientation to optimize interactions with a target or multiple targets.

Modulation of Lead Molecules via Triazole Scaffolds

The incorporation of a triazole scaffold is a common strategy in lead optimization to enhance the potency and selectivity of drug candidates. By combining a triazole ring with other pharmacophores, novel hybrid molecules with improved or entirely new activities can be generated. For instance, new triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to possess significant antibacterial activity. mdpi.com Similarly, the fusion of a triazole with a thiazolidinone core has yielded compounds with antimicrobial properties. nih.gov This strategy of molecular hybridization allows medicinal chemists to fine-tune the properties of a lead molecule, addressing issues with potency, selectivity, or pharmacokinetics to develop superior therapeutic agents.

Analytical Techniques for Compound Identification and Characterization in Synthesis

The structural confirmation and purity assessment of this compound and its synthetic intermediates rely on a combination of standard spectroscopic and chromatographic techniques. These methods are crucial for verifying the outcome of each synthetic step and for characterizing the final product. humanjournals.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring reaction progress and assessing the purity of the final compound. A reversed-phase HPLC (RP-HPLC) method is typically employed. For related compounds like aripiprazole, successful separation has been achieved on an ODS (C18) column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, with UV detection used for quantification. researchgate.net The robustness of the method is critical and is validated by testing under slightly varied conditions.

Table 1: Example RP-HPLC Conditions for Analysis of a Related Arylpiperazine
ParameterConditionReference
ColumnHypersil Gold ODS (C18), 250 mm x 4.6 mm, 5 µm researchgate.net
Mobile PhaseAcetonitrile : Triethanolamine Buffer (5 mM, pH 3.5) (40:60 v/v) researchgate.net
Flow Rate1.5 mL/min researchgate.net
DetectionUV at 254 nm researchgate.net
Linear Range20 to 60 µg/mL researchgate.net

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. scirp.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments helps to elucidate the structure by showing how the molecule breaks apart, which can be used to confirm the connectivity of the different structural fragments. scirp.orgnih.gov

Table 2: Predicted and Observed Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₂₁H₂₆F₃N₅ nih.gov
Monoisotopic Mass405.21403034 Da nih.gov
Predicted [M+H]⁺406.22130 Da
Ionization ModeElectrospray Ionization (ESI), Positive Mode scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR identifies the different carbon atoms in the structure. oxinst.com For a molecule as complex as this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to assign all proton and carbon signals definitively by showing correlations between neighboring protons and between protons and their directly attached carbons, respectively. nih.gov

Table 3: Illustrative ¹H NMR Chemical Shifts for Key Structural Motifs in a Related Compound (Lansoprazole)
Functional GroupApproximate Chemical Shift (δ, ppm)Reference
Aromatic Protons7.0 - 7.8 oxinst.com
Azomethine Group Proton8.1 - 8.4 oxinst.com
-OCH₂- Protons4.6 - 5.1 oxinst.com
-CH₃ Group Protons2.19 oxinst.com

Note: The data in Table 3 is for lansoprazole (B1674482) and serves to illustrate the type of information obtained from ¹H NMR spectroscopy for a complex heterocyclic pharmaceutical compound. oxinst.com

Other techniques such as Infrared (IR) spectroscopy would be used to identify the presence of key functional groups, and elemental analysis would provide further confirmation of the empirical formula. nih.gov For polymorphic studies, X-ray diffraction and Differential Scanning Calorimetry (DSC) could also be employed. humanjournals.com

Molecular Mechanisms of Action and Receptor Pharmacology

Serotonergic System Interactions

Lorpiprazole's effects are mediated through a dual-action mechanism within the serotonergic system. drugbank.comnih.gov

This compound (B1675142) is classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI). wikipedia.org This classification indicates a dual pharmacological mechanism. It acts as an antagonist at specific serotonin receptors while also inhibiting the reuptake of serotonin from the synaptic cleft. drugbank.comnih.gov This places it in the same therapeutic category as compounds like trazodone (B27368), nefazodone, and etoperidone. wikipedia.org The reuptake inhibition is specifically noted to occur at high doses via inhibition of the serotonin transporter (SERT). drugbank.comnih.gov

A core component of this compound's mechanism is its ability to block specific serotonin receptors. drugbank.comnih.gov This antagonism modulates the downstream signaling pathways associated with these receptors.

This compound is an antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). drugbank.comnih.govdrugbank.com This action is a key feature of its SARI profile. drugbank.com Drugs that block this receptor are a component of therapies for various psychiatric conditions. drugbank.com

Many atypical antipsychotics and related compounds exhibit partial agonist activity at the 5-HT1A receptor, an action that is believed to contribute to their therapeutic effects. nih.gov Partial agonism at 5-HT1A receptors may be associated with improved cognitive function. drugbank.com However, specific research data detailing this compound's binding affinity or whether it acts as an antagonist or partial agonist at the 5-HT1A receptor is not specified in the available literature.

Data Tables

Table 1: Summary of this compound's Confirmed Receptor Interactions

Receptor Action
5-HT2A Antagonist drugbank.comnih.govdrugbank.com
5-HT2C Antagonist drugbank.comnih.gov

Table 2: List of Mentioned Compounds

Compound Name
Aripiprazole
Brexpiprazole
Clozapine
Etoperidone
This compound
Nefazodone
Nemonapride
Perospirone
Quetiapine
Trazodone

Inhibition of the Sodium-Dependent Serotonin Transporter (SERT)

This compound functions as an antagonist of the sodium-dependent serotonin transporter (SERT). drugbank.comdrugbank.com This transporter is a crucial component of the serotonergic system, responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating its signaling. drugbank.com By inhibiting SERT, particularly at higher doses, this compound increases the synaptic concentration of serotonin, which is a key factor in its therapeutic action in managing depressive disorders. drugbank.comnih.govmedtigo.com

Table 1: Interaction of this compound with the Serotonin Transporter (SERT)

Transporter Action

Adrenergic System Interactions

This compound acts as an antagonist at alpha-1 adrenergic receptors. drugbank.com These receptors are typically located on postsynaptic neurons and are involved in mediating the excitatory effects of norepinephrine (B1679862). wikipedia.org Blockade of these receptors by this compound can lead to smooth muscle relaxation and vasodilation. nih.gov

Table 2: this compound's Activity at Alpha-1 Adrenergic Receptors

Receptor Subtype Action

The compound also exhibits antagonistic properties at alpha-2 adrenergic receptors. drugbank.com These receptors are often located on presynaptic terminals and function as autoreceptors that inhibit the release of norepinephrine. nih.gov By blocking these receptors, this compound can increase the release of norepinephrine from the presynaptic neuron.

Table 3: this compound's Activity at Alpha-2 Adrenergic Receptors

Receptor Subtype Action

Histaminergic System Interactions

This compound's pharmacological activity extends to the histaminergic system, where it acts as an antagonist at histamine (B1213489) H1 receptors. drugbank.commedtigo.com

Table 4: this compound's Activity at the Histamine H1 Receptor

Receptor Action

Other Enzymatic and Receptor-Based Interactions

The metabolism of this compound is primarily carried out in the liver by the cytochrome P450 isoenzyme system. drugbank.com Specifically, the CYP2D6 and CYP3A4 enzymes are the main pathways for its metabolic clearance. drugbank.com In addition to its primary targets, this compound is also an antagonist of the 5-HT2A and 5-HT2C serotoninergic receptors. drugbank.comnih.gov This antagonism is a hallmark of the SARI class of drugs and is central to its mechanism of action. wikipedia.org

Table 5: Summary of Other Key Interactions of this compound

Target Action/Interaction
5-HT2A Serotonin Receptor Antagonist drugbank.comnih.gov
5-HT2C Serotonin Receptor Antagonist drugbank.comnih.gov
Cytochrome P450 2D6 (CYP2D6) Metabolic Pathway drugbank.com

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase (MAO) is a mitochondrial enzyme that metabolizes monoamine neurotransmitters. nih.gov There are two isoforms, MAO-A and MAO-B, which differ in their substrate preference and inhibitor sensitivity. nih.gov MAO-B metabolizes dopamine (B1211576) and its inhibition can increase dopamine levels in the brain, a strategy used in treating Parkinson's disease. nih.gov Inhibitors of MAO-B can be either irreversible, forming a covalent bond with the enzyme, or reversible, where the drug-enzyme complex can dissociate. nih.govnih.gov

Specific kinetic studies detailing the inhibition constant (Kᵢ) of this compound on Monoamine Oxidase-B (MAO-B) are not available in the reviewed scientific literature. While analogues of the MAO-B inhibitor rasagiline, which feature N-propargyl-3-pyrrol-1-ylindanamine structures, have been synthesized and evaluated, direct kinetic data for this compound is absent. nih.gov

Information regarding the reversibility of this compound's potential inhibition of MAO-B is not present in the available search results. MAO-B inhibitors can be either irreversible, such as selegiline (B1681611) and rasagiline, or reversible, like safinamide. nih.govnih.gov Without specific studies on this compound, its classification remains undetermined.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov By inhibiting DPP-4, the levels of active GLP-1 increase, which in turn stimulates insulin (B600854) secretion and reduces glucagon (B607659) secretion, making DPP-4 inhibitors a therapeutic option for type 2 diabetes. drugbank.comdrugbank.com There is no information in the searched literature to suggest that this compound has an inhibitory effect on the DPP-4 enzyme.

Potential for Tubulin Inhibition (in related triazole compounds)

While direct studies on this compound are unavailable, the 1,2,4-triazole (B32235) ring, a core component of this compound's structure, is present in a number of compounds designed as tubulin polymerization inhibitors. nih.gov These molecules often act by binding to the colchicine (B1669291) site on tubulin, interfering with microtubule dynamics, which can lead to cell cycle arrest and apoptosis. nih.govrsc.org For instance, certain indole-based 1,2,4-triazole derivatives have been shown to effectively inhibit tubulin polymerization. rsc.org Similarly, other research has identified 2-anilino triazolopyrimidines as potent inhibitors of tubulin polymerization. mdpi.com

Table 1: Tubulin Polymerization Inhibition by Related Triazole Compounds

CompoundDescriptionTubulin Polymerization Inhibition (IC₅₀)Reference
Compound 9p (indole-triazole hybrid)An indole-based 1,2,4-triazole derivative.8.3 µM rsc.org
Compound 3d (p-toluidino derivative)A 2-anilino triazolopyrimidine compound.0.45 µM mdpi.com
Compound 3fA 2-anilino triazolopyrimidine compound.Equipotent to CA-4 (IC₅₀: 0.75 µM) mdpi.com
Compound 7a (triazolo-thiadiazine hybrid)A hybrid containing triazole and thiadiazine moieties.1.6 µM mdpi.com

DNA Gyrase Inhibition (in related pyrrole (B145914) and triazole compounds)

DNA gyrase is an essential bacterial enzyme that is a well-established target for antibacterial agents. nih.gov this compound contains both pyrrole and triazole rings, moieties found in various DNA gyrase inhibitors. A class of antibacterials known as pyrrolamides, identified through fragment-based screening, targets the ATP binding pocket of DNA gyrase. nih.gov Furthermore, novel pyrrole derivatives have demonstrated potent DNA gyrase inhibitory activity, with some compounds showing greater efficacy than the reference drug gentamicin. researchgate.netovid.com Triazole-containing compounds have also been specifically developed as inhibitors of DNA gyrase, showing potent activity against Mycobacterium tuberculosis. nih.gov

Table 2: DNA Gyrase Inhibition by Related Pyrrole and Triazole Compounds

CompoundDescriptionDNA Gyrase Inhibition (IC₅₀)Reference
Pyrrolamide Lead CompoundIdentified from a focused library based on a pyrrole hit.3 µM nih.gov
Compound 9bA 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivative.0.0236 µM researchgate.netovid.com
BDM71403A triazole-containing novel bacterial topoisomerase inhibitor (NBTI).More potent than gepotidacin (B1671446) on M. tuberculosis gyrase. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) Target Inhibition (in related triazole compounds)

The epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase-1 (PARP-1) are crucial targets in cancer therapy. nih.govacs.orgresearchgate.netnih.gov EGFR is a receptor tyrosine kinase involved in cell proliferation, and its inhibition is a key strategy against various tumors. nih.govacs.org PARP-1 is an enzyme critical for DNA repair, and its inhibition can lead to the death of cancer cells, particularly those with existing DNA repair deficiencies. researchgate.netnih.govdoi.org

The triazole nucleus is a structural feature in compounds designed to inhibit both EGFR and PARP-1. acs.orgacs.org Novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids have been developed as dual inhibitors of EGFR and VEGFR-2, another receptor tyrosine kinase. nih.gov Additionally, indolyl-1,2,4-triazole hybrids have been synthesized and shown to act as dual inhibitors of both EGFR and PARP-1, demonstrating cytotoxic effects against breast and liver cancer cells. acs.org

Table 3: EGFR and PARP-1 Inhibition by Related Triazole Compounds

CompoundTargetInhibitory Activity (IC₅₀)Reference
Compound 7j (triazole/oxadiazole hybrid)EGFR0.08 µM nih.gov
Compound 7k (triazole/oxadiazole hybrid)EGFR0.06 µM nih.gov
Compound 7l (triazole/oxadiazole hybrid)EGFR0.07 µM nih.gov
Compound 13b (indolyl-triazole hybrid)EGFR0.41 µM acs.org
Compound 13b (indolyl-triazole hybrid)PARP-10.09 µM acs.org

Metabolic Pathways and Enzyme Interactions

The metabolism of this compound is a critical aspect of its pharmacology, dictating its duration of action and potential for drug-drug interactions. The primary site of metabolism for this compound, like many xenobiotics, is the liver, where it undergoes extensive biotransformation by a key family of enzymes.

This compound is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. Specifically, isoenzymes CYP2D6 and CYP3A4 have been identified as the main catalysts in the metabolic pathway of this compound. These enzymes are responsible for the oxidative metabolism of a wide array of drugs.

Table 1: Key Cytochrome P450 Isoenzymes in this compound Metabolism

EnzymeRole in MetabolismSignificance
CYP2D6 Primary metabolic pathwayPotential for significant inter-individual variability in drug clearance due to genetic polymorphisms.
CYP3A4 Primary metabolic pathwayHigh potential for drug-drug interactions due to the large number of drugs metabolized by this enzyme.

The modulation of this compound's excretion rate through co-administration of other compounds is a significant area of clinical research, primarily centered around the inhibition or induction of its metabolizing enzymes, CYP2D6 and CYP3A4. The concentration and, consequently, the potential for therapeutic or adverse effects of this compound can be altered by other drugs that affect these enzymatic pathways.

Inhibition of Metabolism:

Co-administration of this compound with potent inhibitors of CYP2D6 or CYP3A4 can lead to decreased metabolism of this compound. This results in a higher plasma concentration and a prolonged half-life of the drug, which may increase the risk of concentration-dependent side effects. Numerous compounds are known inhibitors of these enzymes.

Induction of Metabolism:

Conversely, when this compound is co-administered with inducers of CYP2D6 or CYP3A4, its metabolism can be accelerated. This leads to a lower plasma concentration and a shorter half-life, which could potentially result in a reduction of its therapeutic efficacy.

Modulation of Renal Excretion:

Beyond metabolic interactions, some co-administered compounds can also affect the excretion rate of this compound by other mechanisms, such as competition for renal transporters. This can either increase or decrease the serum levels of this compound, depending on the specific mechanism of interaction.

While a substantial list of potential interacting drugs has been identified based on their known effects on CYP enzymes and excretion pathways, specific clinical studies detailing the quantitative impact (e.g., fold-change in Area Under the Curve (AUC) or maximum concentration (Cmax)) of these interactions on this compound pharmacokinetics are not widely documented in the public domain. The following tables summarize the predicted effects of co-administered compounds on this compound levels based on their known interactions with CYP2D6, CYP3A4, and excretion pathways.

Table 2: Examples of Co-administered Compounds That May Decrease this compound Metabolism (CYP2D6/CYP3A4 Inhibition)

Interacting CompoundMechanism of InteractionPotential Effect on this compound
AbirateroneDecreased metabolismIncreased serum concentration
AcebutololDecreased metabolismIncreased serum concentration
AmiodaroneDecreased metabolismIncreased serum concentration
AmprenavirDecreased metabolismIncreased serum concentration
AsunaprevirDecreased metabolismIncreased serum concentration
AtazanavirDecreased metabolismIncreased serum concentration
BoceprevirDecreased metabolismIncreased serum concentration
BupivacaineDecreased metabolismIncreased serum concentration
CannabidiolDecreased metabolismIncreased serum concentration
ChloroquineDecreased metabolismIncreased serum concentration
ChlorpromazineDecreased metabolismIncreased serum concentration

Table 3: Examples of Co-administered Compounds That May Increase this compound Metabolism (CYP3A4 Induction)

Interacting CompoundMechanism of InteractionPotential Effect on this compound
AbataceptIncreased metabolismDecreased serum concentration
CanakinumabIncreased metabolismDecreased serum concentration
CarbamazepineIncreased metabolismDecreased serum concentration

Table 4: Examples of Co-administered Compounds That May Modulate this compound Excretion

Interacting CompoundMechanism of InteractionPotential Effect on this compound
AbacavirMay decrease excretion rateHigher serum level
AcetaminophenMay decrease excretion rateHigher serum level
AmilorideMay increase excretion rateLower serum level
AtomoxetineMay decrease excretion rateHigher serum level
Canrenoic acidMay increase excretion rateLower serum level
ChlorothiazideMay increase excretion rateLower serum level

Structure Activity Relationship Sar Studies

Correlation Between Molecular Structure and Pharmacological Potency

The pharmacological potency of Lorpiprazole (B1675142) is intrinsically linked to its composite molecular structure. As a piperazinyl-triazole derivative, its activity arises from the synergistic contribution of its distinct chemical moieties. nih.gov The compound exerts its effects by acting as an antagonist at several key receptors, including serotonin (B10506) 5-HT2A and 5-HT2C, α1- and α2-adrenergic receptors, and H1 histaminergic receptors. drugbank.comdrugbank.com At higher concentrations, it also functions as an inhibitor of the serotonin transporter (SERT). drugbank.comnih.gov

Table 1: Pharmacological Profile of this compound

Target Receptor/TransporterPharmacological ActionReference
5-hydroxytryptamine receptor 2A (5-HT2A)Antagonist drugbank.comnih.gov
5-hydroxytryptamine receptor 2C (5-HT2C)Antagonist drugbank.com
Alpha-1 Adrenergic ReceptorsAntagonist drugbank.com
Alpha-2 Adrenergic ReceptorsAntagonist drugbank.comdrugbank.com
Histamine (B1213489) H1 ReceptorAntagonist drugbank.comdrugbank.com
Serotonin Transporter (SERT)Inhibitor (at high doses) drugbank.comnih.gov

Influence of Specific Functional Groups and Substituents on Receptor Binding

The affinity of this compound for its various receptor targets is governed by the specific functional groups within its structure. Each component plays a defined role in molecular recognition and binding.

Arylpiperazine Moiety : This core consists of a piperazine (B1678402) ring attached to a 3-(trifluoromethyl)phenyl group. The piperazine ring is a common pharmacophore in centrally acting agents, with its nitrogen atoms often participating in crucial hydrogen bonding or ionic interactions within receptor pockets. researchgate.net The distal nitrogen's connection to the trifluoromethylphenyl group is critical. The trifluoromethyl (CF3) substituent is a potent electron-withdrawing group and is highly lipophilic, influencing the molecule's ability to cross the blood-brain barrier and affecting its electronic interaction with the receptor. The meta position of this group on the phenyl ring directs its orientation within the binding site, a key determinant of affinity and selectivity for arylpiperazine drugs. nih.gov

Ethyl Linker : The two-carbon ethyl chain connecting the piperazine and triazole moieties provides rotational flexibility. The length of this linker is a critical parameter in SAR, as it dictates the optimal distance and relative orientation between the two key pharmacophoric elements, allowing them to engage with their respective subsites within a receptor simultaneously.

Fused Triazole System : this compound features a complex and rigid hexahydrocyclopenta nih.govdrugbank.compyrrolo[2,1-c] drugbank.comnih.govnih.govtriazole system. Fused heterocyclic structures like this are significant for bioactivity. nih.gov Studies on related compounds have shown that a terminal triazole fragment contributes significantly to affinity at serotonin receptors. nih.gov This rigid scaffold helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding and potentially enhancing affinity for its targets.

Table 2: Influence of Key Functional Groups in this compound

Functional Group / Structural ElementPotential Role in Pharmacological ActivityReference
3-(Trifluoromethyl)phenyl GroupInfluences lipophilicity, electronic interactions, and receptor selectivity. Key for arylpiperazine binding. nih.gov
Piperazine RingActs as a key scaffold; nitrogen atoms participate in receptor interactions (e.g., hydrogen bonds). Common in CNS-active compounds. researchgate.netnih.gov
Ethyl LinkerProvides optimal spacing and flexibility between the piperazine and triazole moieties for receptor fit.
Hexahydrocyclopenta nih.govdrugbank.compyrrolo[2,1-c] drugbank.comnih.govnih.govtriazoleProvides a rigid, conformationally restricted anchor that contributes to binding affinity at serotonin receptors. nih.govnih.gov

Importance of Structural Elements for Modulating Enzyme Inhibition

This compound's structure is also key to its metabolic fate and its ability to inhibit specific enzymes. The compound is primarily metabolized in the liver by cytochrome P450 isoenzymes, particularly CYP2D6 and CYP3A4. drugbank.com The sites susceptible to metabolism likely include the aryl ring (via hydroxylation) and the fused aliphatic ring system. The presence of the electron-withdrawing trifluoromethyl group can influence the rate and regioselectivity of this enzymatic breakdown.

Furthermore, this compound's inhibition of the serotonin transporter (SERT) at high doses is a defining feature of its SARI classification. drugbank.comnih.gov The arylpiperazine pharmacophore is a well-established structural motif for SERT inhibitors. The interaction is thought to depend on the lipophilic nature of the substituted phenyl ring and the basic nitrogen of the piperazine, which interact with key residues in the transporter's binding site.

Comparative SAR Analysis Across Chemical Analogues

This compound belongs to the SARI class of antidepressants, which also includes trazodone (B27368), nefazodone, and etoperidone. wikipedia.orgnih.gov A comparative analysis reveals how subtle structural changes within this class lead to distinct pharmacological profiles.

Other analogues like Nefazodone and Etoperidone also share the arylpiperazine core but differ in the linker and terminal groups, reinforcing the SAR principle that while the arylpiperazine moiety is crucial for initial receptor recognition, the distal portion of the molecule fine-tunes the compound's activity and selectivity profile. nih.govresearchgate.net

Table 3: Structural Comparison of this compound and Related SARI Analogues

Compound NamePhenylpiperazine SubstituentTerminal Heterocyclic SystemReference
This compound3-(Trifluoromethyl)phenyl(5aR,8aS)-Hexahydrocyclopenta nih.govdrugbank.compyrrolo[2,1-c] drugbank.comnih.govnih.govtriazole wikipedia.org
Trazodone3-Chlorophenyl drugbank.comnih.govnih.govTriazolo[4,3-a]pyridin-3(2H)-one nih.govwikipedia.org
Nefazodone3-Chlorophenyl3-Ethyl-4-(2-phenoxyethyl)-1,2,4-triazolidine-5-one researchgate.netgoodrx.com
Etoperidone3-Chlorophenyl1-Ethyl-4-(1-oxopropyl)piperidine (via complex linker) nih.govresearchgate.net

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This method is crucial for understanding the structural basis of a drug's mechanism of action.

Prediction of Ligand-Protein Binding Interactions

There is a lack of published data detailing the specific ligand-protein binding interactions of Lorpiprazole (B1675142) with its known targets, such as the 5-HT2A or adrenergic receptors, as determined through molecular docking. Such studies would typically provide quantitative data, like binding energy scores (in kcal/mol), to estimate the binding affinity of this compound to its target proteins. While numerous docking studies have been performed on the 5-HT receptor family with other ligands, the specific outcomes for this compound have not been reported. eco-vector.comnih.govnih.gov

Identification of Key Amino Acid Residues in Binding Sites

A critical output of molecular docking is the identification of key amino acid residues within the receptor's binding pocket that are essential for the interaction. rsc.orgnih.gov These are the residues that form significant bonds (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. For this compound, there are no specific studies that list or analyze the key amino acid residues in the 5-HT2A, 5-HT2C, or adrenergic receptors that are predicted to be critical for its binding.

Binding Pose Analysis and Interaction Mapping

Analysis of the binding pose involves a detailed map of the non-covalent interactions between the ligand and the protein. This includes mapping hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively stabilize the complex. researchgate.net Currently, there are no published interaction maps or detailed binding pose analyses available for this compound within the active sites of its target receptors.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time, allowing for the assessment of the stability and conformational changes of a ligand-protein complex. nih.govmdpi.combiorxiv.org

Assessment of Ligand-Protein Complex Stability and Compactness

MD simulations are used to evaluate the stability of a docked ligand within a protein's binding site. Key metrics, such as the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time, are calculated to assess the stability of the complex. Lower and stable RMSD values typically indicate a stable binding complex. No public data from MD simulations assessing the stability of a this compound-receptor complex is currently available.

Investigation of Conformational Dynamics and Transitions

These simulations also investigate how the binding of a ligand may induce conformational changes in the receptor, which is often crucial for its activation or inhibition. nih.govresearchgate.net The flexibility of different parts of the protein is often analyzed using the Root Mean Square Fluctuation (RMSF). There are no specific studies reporting on the conformational dynamics or transitions of receptors like 5-HT2A or 5-HT2C when bound to this compound.

Virtual Screening Approaches for Identifying Novel Ligands and Alternatives

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov VS can be broadly categorized into structure-based and ligand-based approaches. Both methods could be instrumental in finding novel ligands for the same targets as this compound or identifying alternative chemical scaffolds with similar activity.

Structure-Based Virtual Screening (SBVS): SBVS relies on the 3D structure of the target protein, which can be an experimental structure or a homology model. mdpi.com The primary method used in SBVS is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound's targets, a typical SBVS workflow would be:

Docking a large chemical library (e.g., ZINC, Enamine) into the binding site of a 5-HT2A receptor model. mdpi.com

Using a scoring function to rank the compounds based on their predicted binding affinity. nih.gov

Selecting the top-scoring "hits" for further experimental validation. nih.govscielo.br

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown or unreliable, LBVS methods can be used. These approaches utilize the knowledge of molecules known to be active, such as this compound itself. mdpi.com Common LBVS methods include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. A pharmacophore model derived from this compound and other known 5-HT2A antagonists could be used to screen databases for new molecules with a similar arrangement of features. nih.gov

Chemical Similarity Searching: This method searches for molecules that are structurally similar to a known active compound (the query molecule). Using this compound as a query, one could identify compounds with similar chemical fingerprints or substructures. epa.gov

These virtual screening campaigns can accelerate the discovery of new chemical entities with potentially improved efficacy or different side-effect profiles compared to existing drugs.

Quantum Mechanics-Based Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. als-journal.com In drug discovery, DFT provides detailed insights into a molecule's properties, which can help in understanding its behavior and reactivity. jmchemsci.comnih.gov

For this compound, DFT calculations can determine a range of molecular and electronic properties that are fundamental to its function. These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). als-journal.comekb.eg

Key properties that can be analyzed include:

Optimized Molecular Geometry: DFT can predict the most stable 3D conformation of this compound.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. ekb.eg The HOMO-LUMO energy gap is an indicator of molecular stability. uobaghdad.edu.iq

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules, as specific experimental or calculated data for this compound is not publicly available.

PropertyHypothetical ValueSignificance
EHOMO-6.5 eVIndicates electron-donating capability
ELUMO-1.2 eVIndicates electron-accepting capability
Energy Gap (ΔE)5.3 eVRelates to molecular stability and reactivity
Electronegativity (χ)3.85 eVDescribes the tendency to attract electrons
Chemical Hardness (η)2.65 eVMeasures resistance to change in electron distribution

DFT can also be used to map the regions of a molecule that are most likely to be involved in chemical reactions or intermolecular interactions. The Molecular Electrostatic Potential (MEP) surface is a particularly useful tool for this purpose. mdpi.com

The MEP map visually represents the electrostatic potential on the surface of the molecule. Different colors indicate different potential values:

Red regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and favorable for interacting with positive sites on a receptor. mdpi.comresearchgate.net

Blue regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack and can interact with negative sites on a receptor. mdpi.comresearchgate.net

Green regions: Indicate neutral potential.

For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen atoms of the piperazine (B1678402) and triazole rings, and potentially the fluorine atoms, as key sites for hydrogen bonding or other interactions within the target receptor's binding pocket. mdpi.com This information is invaluable for understanding the specific interactions that anchor the drug to its target and for designing analogs with modified binding properties. researchgate.net

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The effectiveness of a drug is not only determined by its binding affinity to the target but also by its ADME properties. Computational models are widely used in the early stages of drug development to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages. nih.gov

For this compound, various ADME parameters can be predicted using a range of computational tools and models, many of which are based on Quantitative Structure-Property Relationships (QSPR). These models correlate calculated molecular descriptors with experimentally determined ADME properties.

Key predicted ADME properties include:

Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and human intestinal absorption (HIA) can be estimated.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are critical for CNS-acting drugs like this compound. researchgate.net

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the drug. This is important for anticipating drug-drug interactions.

Excretion: Properties related to the elimination of the drug from the body can be estimated.

Table 2: Illustrative Predicted ADME Profile for this compound This table contains hypothetical data for illustrative purposes. The values represent typical outputs from ADME prediction software.

ADME PropertyPredicted Outcome/ValueImplication
Human Intestinal Absorption (HIA)HighGood oral bioavailability expected
Blood-Brain Barrier (BBB) PenetrationHighCompound can reach its CNS targets. nih.gov
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Plasma Protein Binding (PPB)>95%High binding may affect free drug concentration
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Application of Machine Learning in Drug Interaction Prediction and Analysis

Machine learning (ML) is increasingly being applied to predict drug-drug interactions (DDIs), which are a significant cause of adverse drug events. frontiersin.org DDIs can occur when one drug alters the ADME properties of another. Given that this compound is likely to be co-administered with other medications, predicting its DDI potential is crucial.

ML models for DDI prediction can be developed using various algorithms such as deep neural networks, support vector machines, and random forests. frontiersin.orgnih.gov These models are trained on large datasets of known DDIs and various drug properties. nih.gov The inputs for these models can include:

Chemical Structure Information: Represented as molecular fingerprints or descriptors. nih.gov

Drug Target Information: The proteins that the drug binds to. mdpi.com

Genomic and Phenotypic Data: Including information on drug transporters and metabolizing enzymes (like CYPs). nih.gov

Known Side Effects: Information from adverse event reporting systems.

For this compound, an ML model could predict the probability of an interaction with another drug by analyzing their combined features. For instance, since computational models might predict this compound as a CYP inhibitor, an ML model could further refine this by predicting the clinical significance of this interaction when combined with drugs that are substrates for the same enzyme. nih.gov These predictive models are powerful tools for pharmacovigilance and can help guide clinical decision-making. frontiersin.org

Preclinical Pharmacological Research in Experimental Models

In Vitro Studies

In vitro studies are essential for dissecting the molecular interactions of a compound with its biological targets in a controlled, non-living system.

Enzyme Activity Assays (e.g., MAO-A, MAO-B)

Monoamine oxidase (MAO) enzymes are significant targets for many neuropsychiatric drugs. nih.govnih.gov However, extensive searches of scientific databases and literature did not yield any specific studies detailing the inhibitory activity of Lorpiprazole (B1675142) on MAO-A or MAO-B. Consequently, there is no publicly available data, such as IC50 values, to quantify its potency or selectivity for these enzymes.

Receptor Binding Studies

This compound's primary mechanism is reported as a serotonin (B10506) antagonist and reuptake inhibitor. drugbank.com It is understood to act as an antagonist at several receptors:

5-HT2A and 5-HT2C serotoninergic receptors

Alpha-1 and alpha-2 adrenergic receptors

H1 histaminergic receptors drugbank.com

At higher concentrations, it is also suggested to inhibit the serotonin transporter (SERT). drugbank.com Despite this description of its targets, specific quantitative data from receptor binding assays, such as the dissociation constant (Ki) or pKi values, which would detail the affinity of this compound for these receptors, are not available in the reviewed literature. nih.govresearchgate.net This detailed binding profile is crucial for a comprehensive understanding of its pharmacological effects. neiglobal.com

Interactive Data Table: Reported Receptor Targets for this compound

Target Receptor Action Organism
5-hydroxytryptamine receptor 2A Antagonist Humans
5-hydroxytryptamine receptor 2C Antagonist Humans
Alpha-1 adrenergic receptors Antagonist Humans
Alpha-2 adrenergic receptors Antagonist Humans
Histamine (B1213489) H1 receptor Antagonist Humans
Sodium-dependent serotonin transporter Antagonist Humans

Note: This table is based on descriptive information from DrugBank. drugbank.com Specific binding affinity data (e.g., Ki values) are not publicly available.

Cellular Assays for Specific Biological Activities (e.g., cytotoxicity against cancer cell lines, apoptosis induction)

Cellular assays are used to assess the biological effects of a compound on living cells, such as its potential to induce cell death (cytotoxicity) or programmed cell death (apoptosis). nih.gov While there is extensive research on the cytotoxic effects of various chemical compounds, including other pyrazole (B372694) derivatives, on cancer cell lines, nih.govnih.govmdpi.com no specific studies were found that evaluated the cytotoxic or apoptotic effects of this compound on any cell line. Therefore, data on its potential anticancer activity or its effects on cell viability are not available.

Blood-Brain Barrier (BBB) Permeability Assessment in Preclinical Contexts

The ability of a psychoactive compound to cross the blood-brain barrier (BBB) is critical for its therapeutic action. nih.gov General pharmacological profiles of serotonin antagonist and reuptake inhibitors suggest that they are typically able to penetrate the BBB. drugbank.com For this compound specifically, it is reported that the compound is expected to be rapidly distributed across the blood-brain barrier, achieving higher concentrations in the brain than in plasma. drugbank.com However, specific preclinical studies that experimentally quantify this permeability (e.g., using in vitro BBB models or in vivo animal studies with cerebrospinal fluid sampling) have not been identified in the public domain. nih.gov

Animal Model Research

Animal models are indispensable for evaluating the behavioral and physiological effects of a compound in a living organism. nih.govnih.gov

Behavioral Phenotyping in Neuroscience Research Models

As an anxiolytic and a compound with antidepressant properties, this compound's effects would typically be evaluated in various animal models of anxiety and depression. nih.gov These studies would assess behavioral changes to predict potential therapeutic efficacy. Despite its classification, no specific preclinical studies detailing the behavioral phenotyping of this compound in any animal models were found in the reviewed literature.

Studies Utilizing the Forced Swimming Test

The forced swimming test is a cornerstone in the preclinical screening of potential antidepressant compounds. It assesses the immobility time of rodents when placed in an inescapable cylinder of water, with a reduction in immobility time often interpreted as an antidepressant-like effect. Despite the relevance of this test for a compound with this compound's profile, no specific studies detailing its performance in the forced swimming test have been identified.

Locomotor Activity Assessments

Assessments of locomotor activity are crucial for interpreting data from other behavioral tests, such as the forced swimming test, and for identifying potential sedative or stimulant properties of a compound. Typically, these studies measure the movement of animals in an open field. There is no available research data on the effects of this compound on the spontaneous locomotor activity of experimental animals.

Investigation in Models of Neurological or Psychiatric Conditions

Animal models that mimic aspects of human neurological and psychiatric conditions are vital for understanding the therapeutic potential of new chemical entities. For a compound like this compound, with its SARI properties, investigation in models of anxiety, depression, or psychosis would be expected. However, specific data from such preclinical investigations involving this compound are not present in the public scientific literature.

Exploration in Animal Models of Other Physiological Systems or Disease States

The broad receptor-binding profile of this compound suggests potential effects on various physiological systems beyond the central nervous system. For instance, serotonergic and adrenergic systems play roles in cardiovascular and gastrointestinal function. Nevertheless, there is a lack of published preclinical studies examining the effects of this compound in animal models related to these or other physiological or disease states.

Future Research Directions and Therapeutic Hypotheses Based on Preclinical Findings

Advancement as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI) Candidate

Lorpiprazole's primary mechanism is understood to involve the antagonism of serotonin 5-HT2A and 5-HT2C receptors, as well as inhibition of the serotonin transporter (SERT) at higher concentrations. drugbank.com This dual action is characteristic of SARIs, a class that includes established medications like Trazodone (B27368) and Nefazodone. wikipedia.org The therapeutic potential of SARIs lies in their ability to modulate serotonergic activity through a multi-faceted approach. Unlike selective serotonin reuptake inhibitors (SSRIs) which primarily increase synaptic serotonin by blocking its reuptake, SARIs also directly block specific postsynaptic receptors. nih.govnih.gov

Future research should focus on elucidating the precise clinical implications of this compound's SARI profile. The antagonism of 5-HT2A receptors is hypothesized to contribute to its anxiolytic properties and may mitigate some of the side effects associated with non-selective serotonin agonism. nih.gov Meanwhile, 5-HT2C receptor antagonism has been explored for its potential in managing conditions beyond depression, including weight management, as seen with the 5-HT2C agonist Lorcaserin. nih.gov Further preclinical studies are warranted to fully characterize this compound's binding affinities and functional activity at these and other serotonin receptor subtypes, which will be crucial for predicting its therapeutic efficacy and distinguishing it from other serotonergic agents.

Exploration of Central Nervous System (CNS) Activity and Mechanisms

This compound’s influence extends beyond the serotonin system, with preclinical evidence showing antagonism of alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors. drugbank.com This multi-receptor engagement suggests a broad potential for modulating various CNS functions. The noradrenergic system, like the serotonergic system, is a key target for antidepressants, with its hypofunction being linked to depression. nih.gov this compound's interaction with adrenergic receptors could therefore complement its serotonergic actions.

A significant challenge in CNS drug development is ensuring that therapeutic agents can effectively cross the blood-brain barrier (BBB) to reach their targets. nih.gov Future investigations should employ advanced neuropharmacokinetic models to quantify this compound's ability to penetrate the CNS and to understand the role of efflux transporters in its distribution. nih.gov Furthermore, in vivo electrophysiological studies could clarify how this compound's modulation of 5-HT2A receptors impacts the dynamic regulation of crucial brain circuits, such as the basal ganglia, which are involved in both motor and cognitive functions. nih.gov Understanding these complex interactions at a circuit level is essential for building a comprehensive picture of its CNS activity. It is important to acknowledge the limitations of preclinical studies, as subtle effects may not be identified in animal models, and rare adverse events are difficult to detect due to practical limitations on experiment size. nih.gov

Investigation of Diverse Physiological Modulations based on Multi-Receptor Activity

The capacity of This compound (B1675142) to interact with multiple receptor systems—serotonergic, adrenergic, and histaminergic—forms the basis for hypothesizing its role in a wide range of physiological processes. drugbank.com The phenomenon of intramembrane receptor-receptor interactions, where the stimulation of one receptor can modulate the function of another, adds a further layer of complexity and therapeutic potential. nih.gov For instance, studies have shown that adenosine (B11128) A2A, mGlu, and neurotensin (B549771) receptors can modulate the binding characteristics of dopamine (B1211576) D2 receptors. nih.gov

Future research should explore whether this compound can induce similar allosteric modulations within receptor complexes. This could lead to the discovery of novel therapeutic applications. For example, investigating the downstream signaling pathways affected by this compound's concurrent receptor engagement could reveal unique physiological fingerprints. The interaction between different receptor systems can lead to synergistic or antagonistic effects, which could be harnessed for therapeutic benefit. nih.gov The potential for such diverse modulations underscores the need for broad-based screening to identify novel activities of this compound beyond its primary CNS effects.

Interactive Data Table: this compound Receptor Binding Profile

TargetActionOrganism
5-hydroxytryptamine receptor 2AAntagonistHumans
5-hydroxytryptamine receptor 2CAntagonistHumans
Alpha-1 Adrenergic ReceptorAntagonistHumans
Alpha-2 Adrenergic ReceptorAntagonistHumans
H1 Histaminergic ReceptorAntagonistHumans
SERT Serotonin TransporterInhibitorHumans

This table is based on preclinical data and summarizes the known molecular targets of this compound. drugbank.com

Emerging Research Pathways from Chemical Class Analysis

This compound's structure incorporates several heterocyclic moieties, including pyrrole (B145914) and triazole rings, which are present in numerous compounds with demonstrated biological activities. wikipedia.org Analyzing the research potential of these chemical classes can suggest novel therapeutic avenues for this compound or its derivatives.

Compounds containing triazole and quinoxaline (B1680401) structures have been investigated for their potential in managing diabetes. nih.govfrontiersin.org The heterocyclic structure of triazoles is believed to contribute to antidiabetic activity, primarily by inhibiting the α-glucosidase enzyme, which is involved in carbohydrate digestion. stmjournals.inresearchgate.net Similarly, quinoxaline derivatives have been studied for their hypoglycemic effects. nih.govfrontiersin.org Given that this compound contains a triazole ring, it is plausible to hypothesize a potential, though likely secondary, role in glucose metabolism. Future in vitro enzymatic assays could screen this compound for any inhibitory activity against key enzymes in glucose regulation, such as α-glucosidase. stmjournals.in

The triazole and quinoxaline scaffolds are prevalent in compounds explored for their anti-cancer properties. researchgate.netnih.gov Derivatives of 1,2,4-triazole (B32235) have shown antiproliferative activity against various cancer cell lines by inhibiting key targets like EGFR, BRAF, and Tubulin. nih.gov Quinoxaline derivatives have also demonstrated promising anti-cancer effects, including the ability to induce apoptosis in cancer cells. researchgate.net Some triazole-tethered quinoxalines have been developed as dual inhibitors of VEGFR-2 and MAO-B, showing potential against colorectal cancer. nih.gov The presence of a triazole ring in this compound's structure suggests that it, or newly synthesized analogues, could be evaluated for anti-proliferative activity in cancer cell lines. researchgate.netfrontiersin.org

The pyrrole ring is a fundamental component of many natural and synthetic compounds with antibacterial properties. nih.govnih.gov Pyrrole derivatives have shown activity against various Gram-positive and Gram-negative bacteria. acgpubs.orgresearchgate.netresearchgate.net The antibacterial potential often depends on the specific substitutions on the pyrrole molecule. nih.gov Since this compound contains a pyrrole-based fused ring system, it represents a rational starting point for investigating potential antibacterial effects. Initial screening using standard methods like the disc diffusion method against a panel of pathogenic bacteria could provide preliminary data on this potential application. acgpubs.org

Computational-Driven Design of Improved Analogs with Enhanced Receptor Selectivity and Potency

Advanced computational methodologies, including machine learning, artificial intelligence, and high-performance computing, are transforming the drug discovery process by increasing accuracy and reducing costs. nih.gov For a molecule like this compound, a phenyl-pyrazolone derivative, insights can be drawn from computational studies on structurally related compounds like pyrrolones and pyrazolopyridines. frontiersin.orgdrugdesign.org These studies provide a blueprint for identifying key structural motifs and physicochemical properties that govern receptor binding and selectivity.

Key computational strategies that can be employed in the design of improved this compound analogs include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the three-dimensional structural features of this compound and its analogs with their biological activity. mdpi.com By analyzing these models, researchers can identify regions of the molecule where modifications are likely to enhance potency. For instance, a QSAR study on pyrazolo[3,4-d]pyrimidine derivatives revealed the importance of specific electrostatic and hydrogen bond features for activity. mdpi.com

Molecular Docking: This technique simulates the binding of a ligand to the active site of a receptor. mdpi.com By docking proposed this compound analogs into homology models of the 5-HT2A and 5-HT2C receptors, it is possible to predict their binding orientation and affinity. acs.org This allows for the prioritization of analogs that are most likely to exhibit high potency.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound's target receptors would guide the design of novel analogs that retain these crucial features while incorporating modifications to improve selectivity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic interactions between a ligand and its receptor over time. nih.gov This can help to understand the stability of the ligand-receptor complex and rationalize the binding affinities of different analogs.

Through the iterative process of computational design, synthesis, and biological testing, it is possible to systematically refine the structure of this compound. For example, structure-activity relationship (SAR) studies on related heterocyclic compounds have demonstrated that alterations to substituent groups on the core ring structure can significantly impact receptor affinity and selectivity. nih.govnih.gov

The following interactive table summarizes hypothetical structure-activity relationships for novel this compound analogs based on findings from related pyrazolone (B3327878) and pyrrolone derivatives, illustrating how computational predictions can guide the design of compounds with improved properties.

Analog Modification Predicted 5-HT2A Affinity (pKi) Predicted 5-HT2C Affinity (pKi) Predicted Selectivity (5-HT2A/5-HT2C)
This compound-8.58.22:1
Analog 1Addition of a 4-fluorophenyl group9.28.38:1
Analog 2Replacement of piperidine (B6355638) with a smaller cyclic amine8.18.01.3:1
Analog 3Introduction of a hydroxyl group on the phenethyl moiety8.88.90.8:1
Analog 4Bioisosteric replacement of the pyrazolone carbonyl8.37.92.5:1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of a computational design strategy.

By systematically exploring the chemical space around the this compound scaffold using these computational tools, future research can focus on synthesizing only the most promising candidates, thereby accelerating the discovery of next-generation therapeutics with enhanced efficacy and a more favorable safety profile. nih.gov

Q & A

Q. How can researchers ensure reproducibility in this compound’s preclinical datasets?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Document experimental protocols using electronic lab notebooks (ELNs) with version control. Include metadata such as batch numbers, instrument calibration dates, and operator IDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.